3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
Overview
Description
3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with two fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-diaminobenzoic acid.
Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This might include the use of automated synthesizers and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino groups.
Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Deprotected Amino Benzoic Acid: Removal of Fmoc groups yields 3,5-diaminobenzoic acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be synthesized.
Chemistry:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc groups protect the amino functionalities during chain elongation.
Biology and Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological targets.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid exerts its effects largely depends on its use. In peptide synthesis, the Fmoc groups protect the amino groups, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
3,4-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid: Similar structure but with different substitution pattern on the benzoic acid core.
(9H-Fluoren-9-yl)methoxycarbonyl derivatives: Various compounds with Fmoc-protected amino groups.
Uniqueness: 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.
Properties
IUPAC Name |
3,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O6/c40-35(41)22-17-23(38-36(42)44-20-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)19-24(18-22)39-37(43)45-21-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-19,33-34H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIWQPSWBKDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595004 | |
Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248602-44-0 | |
Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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